
tert-Butyl (1-bromo-3-methylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (1-bromo-3-methylbutan-2-yl)carbamate” is a chemical compound that features a tert-butyl group attached to a bromide substituent . This organobromine compound is used as a standard reagent in synthetic organic chemistry .
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Applications De Recherche Scientifique
Synthesis and Reactions
- Preparation and Use in Diels-Alder Reactions : tert-Butyl (1-bromo-3-methylbutan-2-yl)carbamate plays a role in the preparation of various compounds. It's used in Diels-Alder reactions, a type of chemical reaction between a conjugated diene and a substituted alkene (dienophile) to form cyclic compounds. This process is crucial in synthesizing complex molecules in organic chemistry (Padwa, Brodney, & Lynch, 2003).
Intermediate in Natural Product Synthesis
- Synthesis of Natural Product Intermediates : This compound is used in the synthesis of intermediates for natural products like jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. Such intermediates are crucial for developing potential pharmaceuticals (Tang et al., 2014).
Structural Analysis and Characterization
- Crystallographic Studies : The compound has been studied for its crystal structure, which provides insights into its molecular conformation and interactions. Understanding the crystal structure is essential for the development of new materials and pharmaceuticals (Das et al., 2016).
Synthesis of Carbamate Derivatives
- Preparation of Various Carbamate Derivatives : this compound is instrumental in synthesizing different carbamate derivatives. These derivatives have a range of applications, including as intermediates in organic synthesis, potential pharmaceuticals, and materials science (Lebel & Leogane, 2005).
Enantioselective Synthesis
- Enantioselective Synthesis of Carbocyclic Analogues : This compound is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is significant in developing nucleotide analogues for therapeutic and research purposes (Ober et al., 2004).
Chemical Reactions and Transformations
- Involvement in Various Chemical Reactions : The this compound is used in numerous chemical reactions, demonstrating its versatility in organic synthesis. This includes its role in autoxidation reactions, which are crucial for understanding reaction mechanisms and developing new synthetic methods (Howard & Chenier, 1979).
Propriétés
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUVIJGSSSBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317385-11-8 |
Source


|
| Record name | tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

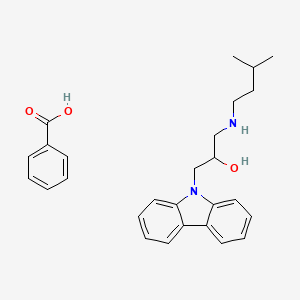
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
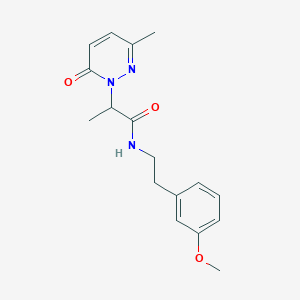
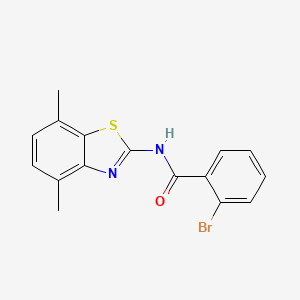
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)
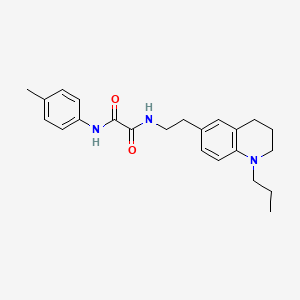
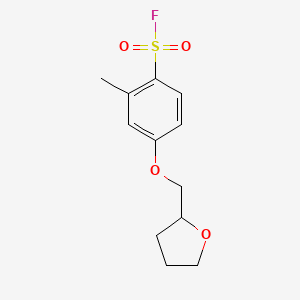
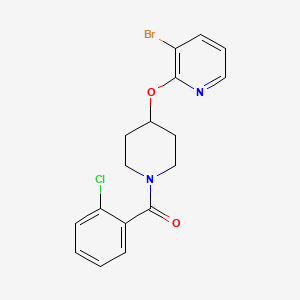

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
